7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core, a bicyclic heterocyclic system fused with a pyrazole and pyridinone ring. Key structural elements include:
- Position 5: An isopropyl group, enhancing steric bulk and lipophilicity.
- Position 2: A phenyl group, contributing to aromatic stacking interactions.
- The 3-chlorobenzyl substituent may enhance metabolic stability and target affinity .
This structure is distinct from related pyrazole- or pyridinone-based compounds due to its unique substitution pattern and piperazine-carbony linkage, which may influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
7-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O2/c1-19(2)32-17-23(25-24(18-32)27(35)33(29-25)22-9-4-3-5-10-22)26(34)31-13-11-30(12-14-31)16-20-7-6-8-21(28)15-20/h3-10,15,17-19H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUCZPZHILIXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound characterized by its complex structure, which includes a pyrazolo[4,3-c]pyridine core. This compound has gained attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific proteins involved in cancer progression.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 490 g/mol. It features a piperazine moiety and an isopropyl group, which are significant for its biological interactions.
Research has indicated that compounds similar to this compound may act as inhibitors of polo-like kinase 1 (Plk1), a mitotic-specific target deregulated in various cancers. Plk1 plays a critical role in cell division and survival, making it a promising target for anticancer drug development. The inhibition of Plk1 can lead to reduced proliferation of cancer cells and increased apoptosis.
Anticancer Activity
A study evaluating the anticancer potential of related compounds demonstrated significant inhibitory effects on various cancer cell lines, including melanoma and breast cancer. The compound exhibited GI50 values as low as 0.1 μM against these cell lines, indicating potent activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the side chains of pyrazolo[4,3-c]pyridine derivatives can enhance their potency against Plk1. For instance, the introduction of halogen substituents or varying alkyl chain lengths has been associated with improved binding affinity and selectivity .
In Vitro Studies
In vitro assays have been conducted to assess the efficacy of this compound against Plk1. The results indicated that the compound effectively inhibited Plk1 activity with an IC50 value around 4.38 μM, suggesting it could serve as a lead compound for further development .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies reveal that compounds in this class exhibit favorable absorption and distribution characteristics. However, detailed toxicological assessments are necessary to determine the safety profile before clinical applications can be considered.
Summary of Findings
| Biological Activity | IC50 Values | Cell Lines Tested |
|---|---|---|
| Plk1 Inhibition | 4.38 μM | Various Cancer Lines |
| Anticancer Efficacy | ≤ 0.1 μM | Melanoma, Breast Cancer |
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential pharmacological effects, particularly in the following areas:
Antidepressant Activity
Research indicates that compounds with piperazine derivatives can exhibit antidepressant-like effects. The structural similarities between this compound and known antidepressants suggest it may interact with serotonin receptors, potentially leading to mood enhancement and anxiety reduction.
Antitumor Properties
Studies have shown that pyrazolo[4,3-c]pyridines possess antitumor activity. The presence of the piperazine group may enhance the compound's ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways involved in tumor growth.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits. This could be particularly relevant in conditions such as Alzheimer's disease or Parkinson's disease, where neurodegeneration is prevalent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and solvent choice. Similar compounds have been synthesized using techniques like:
- Refluxing in polar solvents
- Coupling reactions involving piperazine derivatives
Case Study 1: Antidepressant Screening
A study evaluated the antidepressant potential of various piperazine derivatives, including related compounds to 7-(4-(3-chlorobenzyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one. Behavioral tests on animal models showed significant reductions in depressive-like behaviors when administered at specific dosages.
Case Study 2: In Vitro Antitumor Activity
In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, indicating its potential as a lead compound for further development.
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of heterocycles. Below is a detailed comparison:
Core Heterocyclic Systems
Substituent Effects
- Piperazine Derivatives: The 3-chlorobenzyl-piperazine group in the target compound contrasts with simpler piperazine substituents in analogs (e.g., unsubstituted or methyl-piperazines). The chloro and benzyl groups may improve blood-brain barrier penetration compared to methoxy or cyano groups in compounds like those in .
- Aromatic Substituents: The phenyl group at position 2 is conserved in some pyrazolopyrimidines (e.g., ), but its steric effects differ in the pyridinone system due to electronic modulation by the carbonyl group .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s pyrazolo[4,3-c]pyridine core provides a rigid heterocyclic scaffold, while the 3-chlorobenzyl-piperazine moiety enhances solubility and target-binding specificity. The isopropyl group at position 5 may sterically modulate interactions with hydrophobic enzyme pockets. Comparative studies of analogs (e.g., ethyl vs. isopropyl substituents) suggest that bulkier alkyl groups improve metabolic stability but reduce solubility . Structural characterization via NMR and X-ray crystallography is critical to validate these hypotheses .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step synthesis is typically employed:
- Step 1: Formation of the pyrazolo[4,3-c]pyridine core via cyclization of 2-phenylhydrazine with ethyl acetoacetate under acidic conditions .
- Step 2: Introduction of the piperazine-carbonyl group using coupling reagents like EDC/HOBt.
- Step 3: Functionalization with 3-chlorobenzyl and isopropyl groups via nucleophilic substitution or reductive amination . Key challenges include optimizing yields in the final coupling step (often <50% without microwave assistance) and minimizing byproducts during cyclization .
Q. How is the compound characterized for purity and structural integrity?
Standard protocols include:
- HPLC-MS: To confirm molecular weight and purity (>95% required for biological assays) .
- 1H/13C NMR: To verify substituent positions (e.g., distinguishing C-5 isopropyl from C-7 carbonyl groups) .
- X-ray diffraction: For absolute configuration determination, particularly for chiral centers in the piperazine moiety .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., kinases) to identify steric clashes caused by the 3-chlorobenzyl group .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Cl in benzyl) with logP values to predict blood-brain barrier permeability .
- ADMET Prediction: Tools like SwissADME assess metabolic liabilities (e.g., piperazine N-dealkylation) . Experimental validation via hepatic microsome assays is recommended .
Q. What strategies resolve contradictory data in biological activity assays?
Example: If cytotoxicity (IC50) varies across cell lines (e.g., HeLa vs. DU 205):
- Dose-Response Curves: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC50 reproducibility .
- Target Engagement Studies: Use cellular thermal shift assays (CETSA) to verify binding to the purported kinase target .
- Off-Target Screening: Employ kinome-wide profiling to identify unintended interactions .
Q. How can reaction conditions be optimized for scalability?
- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time from 24 hrs to 2 hrs while improving yield by 20% .
- Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) in the carbonyl coupling step to enhance sustainability .
Q. What structural analogs show promise for SAR studies?
- Analog 1: Replace 3-chlorobenzyl with 4-fluorobenzyl to assess halogen effects on target affinity .
- Analog 2: Substitute piperazine with morpholine to evaluate the impact of nitrogen basicity on solubility .
- Analog 3: Replace the pyrazolo core with pyrazolo[1,5-a]pyrimidine to test scaffold flexibility .
Methodological Notes
- Contradictory Data: and highlight variability in cytotoxicity data; always cross-validate with orthogonal assays (e.g., Western blot for apoptosis markers) .
- Synthesis Reproducibility: Batch-to-batch variability in the final product often stems from incomplete piperazine coupling; monitor reaction progress via TLC or in-situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
